2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol
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Overview
Description
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol is a compound with significant scientific interest due to its unique structure and properties It is a derivative of epi-inositol, a stereoisomer of inositol, which is a crucial component in various biological processes
Preparation Methods
The synthesis of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves several steps. The starting material is typically epi-inositol, which undergoes a series of chemical reactions to introduce the deoxy and nitrosoamino groups. The reaction conditions often require specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used, but they often involve modifications to the nitrosoamino or deoxy groups.
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it has been investigated for its potential role in cellular signaling and metabolism. In medicine, 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol has shown promise in the treatment of certain diseases, such as diabetes and cancer, due to its ability to modulate specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves its interaction with specific molecular targets in cells. It can inhibit DNA synthesis by interacting with cytosine moieties, leading to the degradation of DNA in bacterial cells . In mammalian cells, it is thought to cause DNA and chromosomal damage through mechanisms involving free radical generation during its metabolism . This results in cytotoxic effects, particularly in pancreatic β-cells, making it useful in the study and treatment of diabetes .
Comparison with Similar Compounds
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol is similar to other compounds such as streptozotocin, which also has a nitrosourea moiety and is used in medical research . its unique structure, involving the epi-inositol backbone, distinguishes it from other nitrosourea compounds. This uniqueness contributes to its specific biological activities and potential therapeutic applications.
Properties
CAS No. |
29788-94-1 |
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Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-2-3(12)5(14)7(16)6(15)4(2)13/h2-7,12-16H,1H3,(H,9,17) |
InChI Key |
ZSVPFNHOBJXJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
Origin of Product |
United States |
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